molecular formula C25H20Cl2N2O4 B12031586 3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 769150-34-7

3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12031586
CAS No.: 769150-34-7
M. Wt: 483.3 g/mol
InChI Key: OANAWVUUEPSTEB-RWPZCVJISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 2-allylphenol with acetic anhydride to form 2-allylphenoxyacetyl chloride. This intermediate is then reacted with carbohydrazide to form 2-((2-allylphenoxy)acetyl)carbohydrazonoyl. Finally, this compound is reacted with 2,4-dichlorobenzoic acid to yield the target compound .

Industrial Production Methods

Typically, such compounds are produced in small quantities in research laboratories rather than on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific structural features, such as the presence of both allyl and dichlorobenzoate groups. These features contribute to its distinct chemical reactivity and potential biological activity .

Properties

CAS No.

769150-34-7

Molecular Formula

C25H20Cl2N2O4

Molecular Weight

483.3 g/mol

IUPAC Name

[3-[(E)-[[2-(2-prop-2-enylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C25H20Cl2N2O4/c1-2-6-18-8-3-4-10-23(18)32-16-24(30)29-28-15-17-7-5-9-20(13-17)33-25(31)21-12-11-19(26)14-22(21)27/h2-5,7-15H,1,6,16H2,(H,29,30)/b28-15+

InChI Key

OANAWVUUEPSTEB-RWPZCVJISA-N

Isomeric SMILES

C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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